molecular formula C23H21NO4 B5411296 ethyl 3-amino-1-(2-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate

ethyl 3-amino-1-(2-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate

Cat. No.: B5411296
M. Wt: 375.4 g/mol
InChI Key: SOHVGUQLEXVVRP-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-(2-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate is a complex organic compound that belongs to the class of benzochromenes. This compound is characterized by its unique structure, which includes a benzo[f]chromene core, an amino group, and an ethyl ester functional group. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

The synthesis of ethyl 3-amino-1-(2-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of naphthalene-2,7-diol with a mixture of 2-methoxybenzaldehyde and ethyl cyanoacetate in the presence of a base such as piperidine. This reaction proceeds through a Michael addition followed by cyclization to form the benzochromene core . The reaction conditions often include refluxing in ethanol to facilitate the formation of the desired product.

Chemical Reactions Analysis

Ethyl 3-amino-1-(2-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3-amino-1-(2-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the growth of microorganisms by interfering with their cellular processes. It may bind to bacterial enzymes or disrupt cell membrane integrity, leading to cell death . In anticancer applications, the compound may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 3-amino-1-(2-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-3-27-23(25)21-20(16-10-6-7-11-17(16)26-2)19-15-9-5-4-8-14(15)12-13-18(19)28-22(21)24/h4-13,20H,3,24H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHVGUQLEXVVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3OC)C4=CC=CC=C4C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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